1,3-Dihexyl-1,3-diazinan-2-one
Description
1,3-Dihexyl-1,3-diazinan-2-one is a six-membered heterocyclic compound featuring a diazinane core (two nitrogen atoms in the ring) substituted with hexyl groups at the 1 and 3 positions. The hexyl substituents confer increased hydrophobicity compared to shorter alkyl chains (e.g., methyl in DMPU), which may influence solubility, reactivity, and functional roles in coordination chemistry or solvent systems .
Properties
IUPAC Name |
1,3-dihexyl-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O/c1-3-5-7-9-12-17-14-11-15-18(16(17)19)13-10-8-6-4-2/h3-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIABZIQGUZWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCCN(C1=O)CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical Properties
*Inference based on alkyl chain length trends; longer chains reduce melting points.
Key Observations:
- Hydrophobicity : The hexyl groups in 1,3-dihexyl-diazinan-2-one likely render it immiscible with water, contrasting with DMPU’s water-miscible nature, which is critical for its use in green solvent systems .
- Thermal Behavior : DMPU remains liquid at room temperature due to its compact methyl groups, while the dihexyl variant’s bulkier substituents may further depress its melting point.
- Coordination Chemistry : DMPU acts as a ligand in zirconium and uranium complexes, forming stable coordination polymers . The dihexyl analogue’s larger substituents may hinder ligand-metal interactions due to steric effects.
Structural and Crystallographic Differences
- DMPU: Exhibits a non-planar six-membered ring with strong N–H⋯O hydrogen bonds forming centrosymmetric dimers in the solid state .
- No direct crystallographic data are available, but analogous alkyl-substituted compounds show reduced intermolecular interactions due to steric bulk.
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